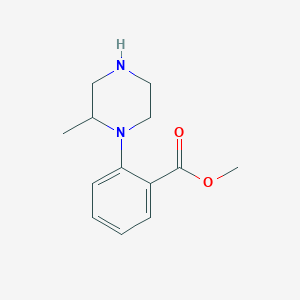

Methyl 2-(2-methylpiperazin-1-yl)benzoate

Beschreibung

Methyl 2-(2-methylpiperazin-1-yl)benzoate is a methyl ester derivative featuring a benzoate core substituted at the 2-position with a 2-methylpiperazinyl group. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties, such as solubility and bioavailability, while the ester group enhances lipophilicity and metabolic stability. This compound’s structure combines a rigid aromatic system with a flexible piperazine ring, making it a candidate for studying structure-activity relationships in drug design.

Eigenschaften

CAS-Nummer |

1131622-61-1 |

|---|---|

Molekularformel |

C13H18N2O2 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

methyl 2-(2-methylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)12-6-4-3-5-11(12)13(16)17-2/h3-6,10,14H,7-9H2,1-2H3 |

InChI-Schlüssel |

OFEVVVMZMLNELW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CNCCN1C2=CC=CC=C2C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(2-Methylpiperazin-1-yl)benzoat beinhaltet typischerweise die Reaktion von 2-(2-Methylpiperazin-1-yl)benzoesäure mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um den Veresterungsprozess zu erleichtern . Das allgemeine Reaktionsschema ist wie folgt:

2-(2-Methylpiperazin-1-yl)benzoesäure+MethanolH2SO4{_svg_3}Methyl-2-(2-Methylpiperazin-1-yl)benzoat+Wasser

Industrielle Produktionsmethoden

Die industrielle Produktion von Methyl-2-(2-Methylpiperazin-1-yl)benzoat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industriellen Reaktoren und kontinuierlichen Fließsystemen, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren, und das Produkt wird typischerweise mittels Techniken wie Destillation und Rekristallisation gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-2-(2-Methylpiperazin-1-yl)benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Piperazinring oder an der Benzoat-Einheit stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.

Wichtigste gebildete Produkte

Oxidation: Bildung von 2-(2-Methylpiperazin-1-yl)benzoesäure.

Reduktion: Bildung von 2-(2-Methylpiperazin-1-yl)benzylalkohol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-(2-Methylpiperazin-1-yl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Der Piperazinring ist bekannt dafür, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sich auf Signalwege in Bezug auf Neurotransmission, Enzyminhibition und Rezeptormodulation auswirkt.

Wirkmechanismus

The mechanism of action of Methyl 2-(2-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways related to neurotransmission, enzyme inhibition, and receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features are compared to analogs from the provided evidence:

Key Findings

Substituent Position :

- The 2-position substitution in the target compound contrasts with the 3-position in 3-(4-methylpiperazin-1-yl)benzoic acid . Ortho-substitution may introduce steric hindrance, affecting reactivity or binding compared to para-substituted analogs.

Functional Groups :

- The carboxylic acid in 3-(4-methylpiperazin-1-yl)benzoic acid confers higher polarity (melting point 187–190°C) and aqueous solubility but lower membrane permeability than the methyl ester .

- The piperazinium salt in is ionized, enhancing solubility but reducing passive diffusion compared to neutral esters.

The 2-methyl group on the piperazine ring in the target compound may hinder metabolic degradation compared to unsubstituted piperazines.

Crystallographic Insights :

- Structural data from reveal that fluorophenyl substituents engage in halogen bonding and π-π interactions, whereas methyl groups in the target compound may prioritize hydrophobic interactions.

Biologische Aktivität

Methyl 2-(2-methylpiperazin-1-yl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(2-methylpiperazin-1-yl)benzoate is characterized by its molecular formula and a molecular weight of approximately 220.27 g/mol. The compound features a benzoate moiety with a piperazine ring that is substituted with a methyl group at the second position. This structural configuration enhances its interactions with biological targets, making it a subject of interest in drug development and pharmacology.

Pharmacological Properties

Research indicates that methyl 2-(2-methylpiperazin-1-yl)benzoate exhibits various biological activities, including:

- Antimicrobial Activity : Derivatives of this compound have shown potential antimicrobial properties, which could be beneficial in developing new antibiotics.

- Anticancer Effects : The compound's structure allows for interactions with cellular pathways associated with cancer progression. Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.

- Neuroactive Properties : Its ability to interact with neurotransmitter receptors positions it as a candidate for treating neurological disorders.

The mechanism through which methyl 2-(2-methylpiperazin-1-yl)benzoate exerts its biological effects involves binding to specific receptors and enzymes. The piperazine moiety enhances binding affinity to proteins involved in various physiological processes, which is crucial for understanding its pharmacodynamics and optimizing therapeutic efficacy.

Research Findings and Case Studies

Several studies have investigated the biological activity of methyl 2-(2-methylpiperazin-1-yl)benzoate and its derivatives:

- Anticancer Activity : A study demonstrated that derivatives of methyl 2-(2-methylpiperazin-1-yl)benzoate showed significant growth inhibition against human breast cancer (MCF-7) cells. The compound's ability to inhibit mitochondrial ATP synthesis has been linked to its anticancer properties, as it disrupts energy production in cancer cells .

- Anti-inflammatory Effects : Research on similar piperazine derivatives has shown that they can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases .

- Binding Studies : Structural studies using molecular docking techniques have revealed that methyl 2-(2-methylpiperazin-1-yl)benzoate forms stable complexes with target receptors, influencing cellular signaling pathways crucial for its biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 2-(2-methylpiperazin-1-yl)benzoate, a comparison with structurally similar compounds is helpful:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 3-(2-methylpiperazin-1-yl)benzoate | 1131622-60-0 | Different substitution pattern affecting reactivity |

| Methyl 3-(4-methylpiperazin-1-yl)benzoate | 474334-89-9 | Contains a piperazine group at a different position |

| Methyl 4-(4-methylpiperazin-1-yl)benzoate | 354813-14-2 | Notable for its potential as a kinase inhibitor |

| Methyl 4-(piperazin-1-yl)benzoate hydrochloride | 1269393-85-2 | Hydrochloride salt form, affecting solubility properties |

The unique substitution pattern on the piperazine ring of methyl 2-(2-methylpiperazin-1-yl)benzoate influences its reactivity and biological activity compared to these similar compounds.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.